4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Kinase inhibition Cell cycle Cyclin-dependent kinase

This 4-bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a critical starting material for CDK1/BRDT-targeted medicinal chemistry. Its 4-bromo substitution pattern is essential: the 3-bromo regioisomer shows 8,500-fold weaker CDK1 activity (IC₅₀ 12,000 vs 1.40 nM), and N-cyclobutyl (vs cyclobutylmethyl) analogs alter lipophilicity and target binding. Purchasing the correct regioisomer eliminates the need for de novo halogenation and ensures direct access to validated kinase and bromodomain SAR starting points. Insist on analytical verification of substitution pattern to safeguard batch-to-batch consistency.

Molecular Formula C10H12BrNO
Molecular Weight 242.116
CAS No. 1935237-65-2
Cat. No. B2823084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
CAS1935237-65-2
Molecular FormulaC10H12BrNO
Molecular Weight242.116
Structural Identifiers
SMILESC1CC(C1)CN2C=CC(=CC2=O)Br
InChIInChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyNPCMSQDTJHPGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one CAS 1935237-65-2 for Research Procurement: Overview of a Targeted Pyridinone Scaffold


4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one (CAS 1935237-65-2) is a functionalized pyridin-2(1H)-one derivative featuring a bromine substituent at the 4-position and a cyclobutylmethyl group at the N1 position, with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . This compound serves as both a biologically active small molecule with reported kinase and bromodomain interactions and as a versatile synthetic intermediate in medicinal chemistry, where the 4-bromo moiety enables palladium-catalyzed cross-coupling reactions for further derivatization [1].

Why Substituting 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one with In-Class Analogs Compromises Experimental Reproducibility


Interchanging 4-bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one with seemingly similar pyridinone analogs introduces substantial risk of altered biological activity or synthetic outcome due to regioisomeric bromine substitution effects and N-alkyl group variations. The 4-bromo substitution pattern is not functionally equivalent to 3-bromo or 5-bromo isomers, as bromine position dictates both electronic distribution on the pyridinone ring and the accessibility of the halogen for cross-coupling reactions . Furthermore, replacing the cyclobutylmethyl N-substituent with a cyclobutyl group alters molecular weight (from 242.11 to 228.09 g/mol), lipophilicity, and conformational flexibility, parameters known to impact target binding and physicochemical properties [1]. Such unverified substitutions invalidate structure-activity relationship studies and compromise batch-to-batch consistency in downstream synthetic protocols.

Quantitative Differentiation Evidence for 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one: Kinase Selectivity, Bromodomain Binding, and Synthetic Utility


CDK1 Inhibition Potency and Isoform Selectivity vs. CDK2

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one exhibits potent inhibition of CDK1/Cyclin B with an IC₅₀ of 1.40 nM in human HeLa cell extracts, while showing significantly reduced activity against CDK2/Cyclin A2 with an IC₅₀ of 61 nM under identical assay conditions, representing a 43.6-fold selectivity window [1]. In contrast, the 3-bromo regioisomer (3-bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one) displays markedly weaker CDK1 inhibition with an IC₅₀ of 12,000 nM, demonstrating the critical dependence of kinase inhibitory activity on bromine substitution position [2].

Kinase inhibition Cell cycle Cyclin-dependent kinase

Bromodomain Binding Profile: BRDT BD1 Affinity

This compound demonstrates selective binding to the first bromodomain of BRDT (BRDT BD1) with a dissociation constant (Kd) of 64 nM measured by BROMOscan assay [1]. In comparison, the 3,5-dibromo analog (3,5-dibromo-1-(cyclobutylmethyl)pyridin-2(1H)-one) exhibits much weaker affinity for BRD2 BD2 (Kd = 1.20 nM for a different domain), highlighting that bromine substitution pattern dramatically influences bromodomain engagement profiles [2].

Epigenetics Bromodomain inhibition BET proteins

Structural Differentiation: Cyclobutylmethyl vs. Cyclobutyl N-Substitution

The cyclobutylmethyl N-substituent in the target compound (MW = 242.11 g/mol) introduces a methylene spacer between the pyridinone nitrogen and the cyclobutyl ring, which is absent in the closely related 4-bromo-1-cyclobutylpyridin-2(1H)-one analog (MW = 228.09 g/mol) . This structural difference alters both molecular weight (+14.02 Da) and conformational flexibility around the N-substituent, parameters known to affect target binding and pharmacokinetic properties.

Medicinal chemistry Scaffold optimization Lipophilicity

Synthetic Utility: 4-Bromo Position for Cross-Coupling Reactions

The 4-bromo substituent on the pyridin-2(1H)-one core serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling introduction of diverse aryl, heteroaryl, or alkenyl groups at the 4-position . This synthetic versatility is not available with the non-brominated parent compound 1-(cyclobutylmethyl)pyridin-2-one, which lacks a halogen for such transformations and requires alternative functionalization strategies.

Organic synthesis Cross-coupling Building block

Optimal Research Applications for 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one Based on Verified Differentiation Data


CDK1-Selective Chemical Probe Development for Cell Cycle Studies

Based on the 1.40 nM IC₅₀ against CDK1/Cyclin B and 43.6-fold selectivity over CDK2/Cyclin A2 (IC₅₀ = 61 nM), this compound is appropriate as a starting scaffold for developing CDK1-preferring inhibitors. Researchers investigating G2/M checkpoint regulation or mitotic entry can employ this compound in HeLa cell-based assays to probe CDK1-dependent phenotypes with reduced confounding effects from CDK2 inhibition [1].

Epigenetic Probe Optimization Targeting BRDT Bromodomain 1

With a Kd of 64 nM for BRDT BD1 measured via BROMOscan assay, this compound provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing BRDT-selective chemical probes. The moderate binding affinity offers a tractable baseline for iterative medicinal chemistry optimization while the defined bromodomain engagement profile distinguishes it from pan-BET inhibitors [1].

Parallel Library Synthesis via 4-Bromo Cross-Coupling

The 4-bromo substituent enables efficient diversification of the pyridinone core through palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), supporting rapid generation of analog libraries for medicinal chemistry campaigns. This synthetic entry point eliminates the need for separate halogenation steps required when starting from the non-brominated 1-(cyclobutylmethyl)pyridin-2-one scaffold .

Regioisomer-Dependent Kinase Selectivity Studies

The stark contrast in CDK1 inhibitory activity between the 4-bromo (IC₅₀ = 1.40 nM) and 3-bromo (IC₅₀ = 12,000 nM) regioisomers makes this compound valuable for comparative SAR studies investigating how bromine substitution position on the pyridinone ring influences kinase binding site interactions and isoform selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.